Selective LSD1 Inhibition vs. MAO
NCD38 demonstrates potent and selective inhibition of LSD1 with an IC50 of 0.59 μM, while showing no significant activity against monoamine oxidases (MAO), a common off-target of early LSD1 inhibitors like tranylcypromine (TCP) . This high selectivity is crucial for attributing biological effects specifically to LSD1 inhibition. In comparison, the parent compound TCP is a far less potent LSD1 inhibitor, with a reported IC50 of ~58 μM [1], and also potently inhibits MAO enzymes (IC50 < 1 μM) , confounding experimental interpretations.
IC₅₀: 0.59 μM (LSD1)
MAO IC₅₀ > 100 μM
IC₅₀: ~58 μM (LSD1)
MAO-A: 2.3 μM
| Evidence Dimension | LSD1 inhibitory potency and MAO selectivity |
|---|---|
| Target Compound Data | LSD1 IC50 = 0.59 μM; MAO IC50 > 100 μM |
| Comparator Or Baseline | Tranylcypromine (TCP): LSD1 IC50 ~58 μM; MAO-A IC50 = 2.3 μM; MAO-B IC50 = 0.95 μM |
| Quantified Difference | NCD38 is ~98-fold more potent against LSD1 and >100-fold more selective against MAO enzymes compared to TCP |
| Conditions | Cell-free enzyme inhibition assay |
Why This Matters
For researchers investigating LSD1-specific biology in cells and in vivo, this selectivity profile ensures that phenotypic changes can be confidently attributed to LSD1 inhibition, not confounding MAO inhibition.
- [1] Cain P, et al. Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships. ACS Med Chem Lett. 2014. IC50 data for TCP. View Source
